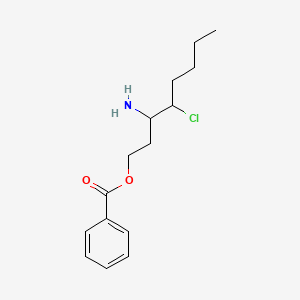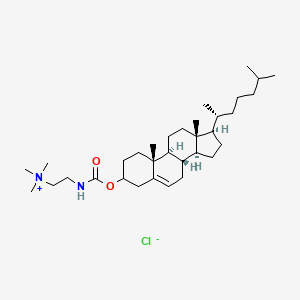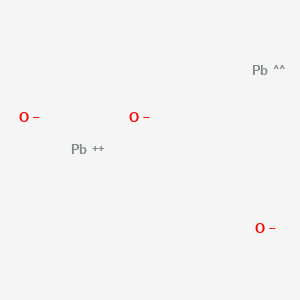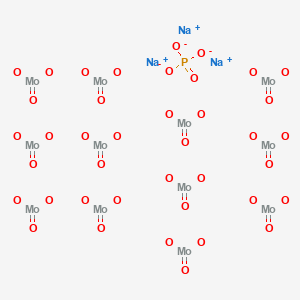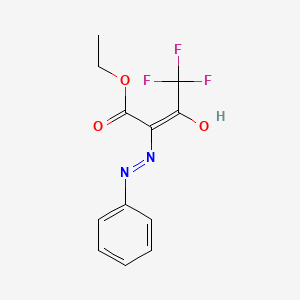
sodium trichlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trichlorophenolate is typically synthesized by reacting trichlorophenol with sodium hydroxide. The reaction is straightforward and involves the deprotonation of trichlorophenol by sodium hydroxide to form the sodium salt . The general reaction is as follows:
C6H2Cl3OH+NaOH→C6H2Cl3ONa+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled chlorination of phenol in the presence of a chlorination catalyst to produce trichlorophenol, which is then reacted with sodium hydroxide to form the sodium salt . This method ensures high purity and minimizes the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Sodium trichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides, fungicides, and other organic compounds.
Biology: It has been studied for its effects on microbial growth and its potential use as a disinfectant.
Medicine: It has been explored for its antifungal and antibacterial properties.
Industry: It is used in the preservation of wood, paper, and textiles due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of sodium trichlorophenolate involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets the cell wall and membrane, leading to cell lysis and death . It also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction .
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but differs in the position of chlorine atoms.
2,4-Dichlorophenol: Contains two chlorine atoms and is used in the synthesis of herbicides.
Pentachlorophenol: Contains five chlorine atoms and is used as a wood preservative.
Uniqueness: Sodium trichlorophenolate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical properties and reactivity. Its high solubility in water and effectiveness as a biocide make it particularly valuable in various industrial and research applications .
Properties
CAS No. |
1320-79-2 |
|---|---|
Molecular Formula |
C6H2Cl3NaO |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
sodium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
InChI Key |
YFPNAQYEHBHHHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


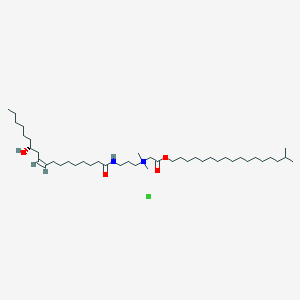
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
